Remacemide hydrochloride (chemical name: (±)-2-amino-N-(1-methyl-1,2-diphenylethyl)-acetamide hydrochloride) is a racemic compound with the molecular formula C₁₇H₂₁ClN₂O and a molar mass of 268.360 g·mol⁻¹. The compound features a diphenylalkyl backbone with a glycinamide moiety, contributing to its amphiphilic properties. Its structural configuration enables interactions with both ionotropic glutamate receptors and voltage-gated ion channels [1] [8].
Physicochemical Characteristics:Remacemide hydrochloride presents as a white to beige crystalline powder that is highly soluble in water (>10 mg/mL). The hydrochloride salt form was primarily developed to enhance stability and bioavailability. Its log P value (partition coefficient) of approximately 2.35-2.48 indicates moderate lipophilicity, facilitating blood-brain barrier penetration with a brain uptake index (BUI) of 51 ± 0.9 SD in animal models [1] [8].
Table 1: Physicochemical Profile of Remacemide Hydrochloride
Property | Value | Experimental Notes |
---|---|---|
Molecular Formula | C₁₇H₂₁ClN₂O | Hydrochloride salt form |
Molecular Weight | 268.360 g·mol⁻¹ | Monoisotopic: 268.157563272 |
CAS Registry Number | 111686-79-4 (HCl); 128298-28-2 (base) | Two identifiers for different forms |
SMILES String | Cl.CC(Cc1ccccc1)(NC(=O)CN)c2ccccc2 | Describes atomic connectivity |
InChI Key | HYQMIUSWZXGTCC-UHFFFAOYSA-N | Standardized molecular identifier |
Solubility in Water | >10 mg/mL | At room temperature |
pKa (Strongest Basic) | 8.14 | Predicted using computational methods |
Melting Point | Not fully characterized | Lacks detailed thermal analysis data |
Stereochemical Considerations:Remacemide contains a chiral center, and its enantiomers exhibit differential pharmacological activity. The (-)-stereoisomer demonstrates equivalent potency to the racemic mixture in preventing maximal electroshock seizures in rats, while the (+)-stereoisomer is significantly less potent. This stereospecificity suggests enantioselective interactions with molecular targets, though clinical development proceeded with the racemate [1] .
Salt Form Investigations:Beyond the hydrochloride salt, researchers explored alternative remacemide salts to optimize pediatric formulation properties, particularly focusing on taste profile improvement and suspension stability. These investigations remained preliminary due to discontinuation of development [1].
Discovery and Early Development (Fisons Era):Remacemide emerged from Fisons' drug discovery program in the late 1980s, designed as a structural analog of phenytoin with three-dimensional molecular similarity but distinct mechanism. Initial anticonvulsant activity was documented in 1990 using murine models, showing efficacy against maximal electroshock seizures (ED₅₀: 6-60 mg/kg depending on species and route) [1] . By 1992, researchers identified its principal active metabolite, FPL 12495 (AR-R 12495AA, desglycinyl-remacemide), which exhibited approximately 150-fold greater affinity for NMDA receptors than the parent compound. This metabolite's discovery reshaped understanding of remacemide's mechanism, suggesting prodrug characteristics [1] [9].
Corporate Transitions and Clinical Expansion:In 1995, Astra AB acquired Fisons' research portfolio, including remacemide, during corporate restructuring. At acquisition, remacemide was in Phase IIb trials for epilepsy and Phase I for Huntington's disease [1] [9]. Following the Astra-Zeneca merger (1999), development expanded to Parkinson's disease and neuroprotection in acute ischemic stroke. The compound received orphan drug designation from the FDA under the trade name Ecovia for Huntington's disease in March 2000 [1] [3].
Table 2: Clinical Development Timeline of Remacemide
Phase | Indication | Timeframe | Development Status | Key Organizations |
---|---|---|---|---|
Preclinical | Epilepsy models | 1990-1992 | Efficacy established | Fisons Pharmaceuticals |
Phase IIb | Refractory epilepsy | 1995 | Ongoing at acquisition | Fisons/Astra |
Phase I | Huntington's | 1995 | Preliminary safety | Astra |
Phase III | Epilepsy | 1998-1999 | Modest efficacy, dizziness | AstraZeneca |
Phase II | Parkinson's | 1998-2000 | Motor fluctuation evaluation | AstraZeneca |
Phase III | Huntington's | 2000 | Orphan designation (Ecovia) | AstraZeneca |
Phase II | Acute ischemic stroke | 1999-2000 | Neuroprotection assessment | AstraZeneca |
-- | Neuropathic pain | Preclinical | Investigational only | AstraZeneca |
Patent and Intellectual Property Landscape:The patent portfolio for remacemide primarily originated with Fisons (e.g., PR-934-423A), with subsequent patents filed during AstraZeneca's development phase. Key patents covered synthesis methods (US10017536B2 describes related peptide amides), crystalline forms, and therapeutic applications. Following discontinuation, no significant new patents have emerged, indicating abandoned commercial development [1] [3] [6].
Discontinuation Rationale:Despite promising neuroprotective mechanisms, remacemide development was discontinued circa 2001 due to modest efficacy in pivotal trials. For epilepsy, a Cochrane meta-analysis (2002) of two trials (n=514) showed only a 1.59 relative risk for ≥50% seizure reduction versus placebo, insufficient for further investment [4] [9]. Parkinson's trials revealed no significant improvement in core symptoms, while Huntington's studies failed to demonstrate convincing disease modification. Development cessation reflected strategic prioritization rather than safety concerns alone [1] [3] [9].
Dual Mechanism of Action:Remacemide occupies a unique pharmacological niche due to its complementary mechanisms:
Metabolic Activation and Pharmacology:Remacemide functions as a prodrug to its desglycine metabolite FPL 12495 (AR-R 12495AA), which demonstrates substantially greater NMDA receptor affinity (50% displacement of [³H]MK801 at 0.48 μM). The S-isomer of this metabolite (FPL 12859) exhibits the highest potency. This metabolic activation occurs systemically and within the CNS, with FPL 12495 contributing significantly to in vivo effects despite remacemide's intrinsic activity [1] [9].
Comparative Classification:
Anticonvulsants:Remacemide was classified among broad-spectrum anticonvulsants with multiple mechanisms. Unlike traditional sodium channel blockers (e.g., phenytoin), it offered additional glutamatergic modulation. However, its efficacy profile in refractory epilepsy trials positioned it below contemporary agents like levetiracetam in therapeutic hierarchies [2] [4]. In WAG/Rij rat absence epilepsy models, remacemide paradoxically increased spike-wave discharge duration despite reducing discharge numbers, contrasting with most glutamate antagonists [1].
Neuroprotective Agents:As a well-tolerated NMDA antagonist, remacemide represented a promising neuroprotective strategy for acute ischemia and neurodegenerative disorders. Its low receptor affinity theoretically permitted neuroprotection without psychotomimetic effects. In stroke models, it reduced neuronal injury through combined presynaptic (glutamate release inhibition) and postsynaptic (channel blockade) actions [1] [9]. Post-surgical neuroprotection studies showed encouraging preliminary results, though comprehensive phase III data remained unpublished following discontinuation [9].
Experimental Parkinson's Therapies:Classified as an adjunctive therapy for motor fluctuations, remacemide showed modest signal in clinical trials. Its interaction with levodopa pharmacokinetics (delaying absorption without affecting overall exposure) complicated its use in Parkinsonian regimens [1] [2]. The sodium channel blockade potentially offered stabilization of neuronal excitability in basal ganglia circuits [10].
Pharmacokinetic Interactions:Remacemide's metabolic profile significantly influenced its therapeutic classification. It inhibits cytochrome P450 3A4 (CYP3A4), elevating concentrations of co-administered drugs metabolized by this pathway (e.g., carbamazepine). Conversely, carbamazepine induces remacemide metabolism, creating complex bidirectional interactions. No significant interactions occur with valproate, permitting combination therapy without dose adjustment [1] [5] [20].
Table 3: Pharmacological Classification of Remacemide
Therapeutic Category | Mechanistic Subclass | Comparative Agents | Distinguishing Features of Remacemide |
---|---|---|---|
Anticonvulsants | Dual sodium channel/NMDA blockers | Riluzole, valproate (partial) | Prodrug metabolism to potent NMDA antagonist |
Neuroprotectants | Low-affinity NMDA antagonists | Memantine, amantadine | Additional sodium channel blockade |
Parkinson's adjuncts | Glutamatergic modulators | Amantadine, budipine | Interaction with levodopa absorption kinetics |
Huntington's therapeutics | Excitotoxicity reducers | Riluzole, coenzyme Q10 | Orphan designation specifically for Huntington's |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1